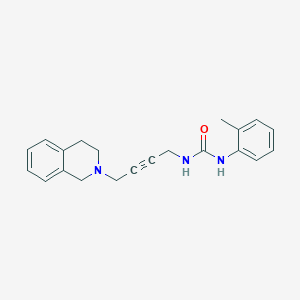
1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a synthetic organic compound that features a complex structure combining a dihydroisoquinoline moiety, a butynyl chain, and a tolyl-substituted urea group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dihydroisoquinoline, 2-butyne-1,4-diol, and o-tolyl isocyanate.
Step 1: The 3,4-dihydroisoquinoline is reacted with 2-butyne-1,4-diol under basic conditions to form the intermediate 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-ol.
Step 2: The intermediate is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to yield 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yne.
Step 3: Finally, the alkyne intermediate is reacted with o-tolyl isocyanate in the presence of a catalyst like triethylamine to form the desired urea derivative.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimized reaction conditions, such as continuous flow reactors and more efficient catalysts, to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the urea moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products:
Oxidation: Oxidized derivatives of the dihydroisoquinoline ring
Reduction: Alkenes or alkanes from the reduction of the alkyne group
Substitution: Various substituted urea derivatives
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
- Potential applications in the development of anti-cancer agents due to its unique structural features.
Industry:
- May be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural neurotransmitters, potentially modulating receptor activity. The urea group may form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group.
1-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness:
- The presence of the o-tolyl group in 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(o-tolyl)urea provides unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-17-8-2-5-11-20(17)23-21(25)22-13-6-7-14-24-15-12-18-9-3-4-10-19(18)16-24/h2-5,8-11H,12-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHPORGLLIBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














